(11z,13e)-hexadecadienal
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Overview
Description
11Z,13E-Hexadecadienal is a synthetic isomer of the hexane extract of the unmated female or female pheromone glands. This compound is known for its ability to attract male Amyelois transitella (Walker) (Lepidoptera: Pyralidae) when mixed with other components like 11Z,13Z-hexadecadien-1-ol, 11Z,13E-hexadecadien-1-ol, and 3Z,6Z,9Z,12Z,15Z-tricosapentaene . It has a molecular formula of C16H28O and a molecular weight of 236.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11Z,13E-Hexadecadienal typically involves the use of commercially available starting materials. One common synthetic route includes the following steps:
Alkylation of Lithium Alkyne: This step is performed under low temperature conditions.
Cis-Wittig Olefination: The aldehyde is reacted with propylidentriphenylphosphorane.
Hydroboration-Protonolysis: This step involves the use of dicyclohexylborane and subsequent oxidation with aqueous sodium hydroxide and hydrogen peroxide
Industrial Production Methods
Industrial production methods for 11Z,13E-Hexadecadienal are similar to laboratory synthesis but are scaled up to produce larger quantities. The process involves the same key steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
11Z,13E-Hexadecadienal undergoes various chemical reactions, including:
Scientific Research Applications
11Z,13E-Hexadecadienal has several scientific research applications:
Mechanism of Action
The mechanism of action of 11Z,13E-Hexadecadienal involves its interaction with olfactory receptors in male insects. When released, the compound binds to specific receptors, triggering a behavioral response that leads the male insects to the source of the pheromone. This mechanism is crucial for mating and reproduction in many insect species .
Comparison with Similar Compounds
11Z,13E-Hexadecadienal is often compared with other similar compounds such as:
11Z,13Z-Hexadecadienal: Another isomer with similar applications in pheromone synthesis.
11Z,13Z-Hexadecadienol: A related alcohol used in combination with 11Z,13E-Hexadecadienal for enhanced pheromone activity.
3Z,6Z,9Z,12Z,15Z-Tricosapentaene: A component that, when mixed with 11Z,13E-Hexadecadienal, increases its attractiveness to male insects.
These compounds share similar structures and functions but differ in their specific chemical properties and applications, highlighting the uniqueness of 11Z,13E-Hexadecadienal in its ability to attract specific insect species .
Properties
CAS No. |
73264-89-8 |
---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(11Z,13E)-hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5- |
InChI Key |
ZTJGMVSDMQAJPE-ICWBMWKASA-N |
Isomeric SMILES |
CC/C=C/C=C\CCCCCCCCCC=O |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
Canonical SMILES |
CCC=CC=CCCCCCCCCCC=O |
Purity |
97% |
Synonyms |
(11Z,13E)-11,13-hexadecadienal; (Z11,E13)-11,13-Hexadecadienal; (Z,E)-11,13-Hexadienal; 11,13-hexadecadienal; (Z,E)-11,13-hexadecadienal; 11Z,13E-Hexadecadienal; (Z,E)-11,13-Hexadecadienal; ; |
Origin of Product |
United States |
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